molecular formula C11H15NO3 B1300685 3-((Dimethylamino)methyl)-4-hydroxy-5-methoxybenzaldehyde CAS No. 87743-10-0

3-((Dimethylamino)methyl)-4-hydroxy-5-methoxybenzaldehyde

Cat. No. B1300685
Key on ui cas rn: 87743-10-0
M. Wt: 209.24 g/mol
InChI Key: VKEQLWUOIPAOPW-UHFFFAOYSA-N
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Patent
US07799096B2

Procedure details

18.0 g (0.15 mol) of a 40% aqueous dimethylamine solution were added to 12.0 g (0.15 mol) of a 37% aqueous formaldehyde solution in 90 ml of ethanol. Then 15.2 g (0.10 mol) of 4-hydroxy-3-methoxybenzaldehyde (vanillin) were added. The reaction mixture was refluxed for 30 minutes and stirred for a further 24 hours at room temperature. Then the reaction mixture was left to stand overnight in the refrigerator at 0 to 5° C. The precipitated solid was filtered out, washed with ice-cold acetone and dried. The result was a white powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[CH2:4]=O.[CH3:6][O:7][C:8]1[CH:13]=[C:12]([CH:14]=[O:15])[CH:11]=[CH:10][C:9]=1[OH:16]>C(O)C>[CH3:1][N:2]([CH2:4][C:10]1[CH:11]=[C:12]([CH:13]=[C:8]([O:7][CH3:6])[C:9]=1[OH:16])[CH:14]=[O:15])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
15.2 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)C=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for a further 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
Then the reaction mixture was left
WAIT
Type
WAIT
Details
to stand overnight in the refrigerator at 0 to 5° C
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered out
WASH
Type
WASH
Details
washed with ice-cold acetone
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
CN(C)CC=1C=C(C=O)C=C(C1O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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